2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine
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Overview
Description
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine is a chemical compound with the molecular formula C13H16F3NO It is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a benzyl group that contains a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Benzyl Group: The benzyl group containing the trifluoromethoxy substituent is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of target molecules. The pyrrolidine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl
Uniqueness
2-Methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine is unique due to the presence of both a trifluoromethoxy group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential for specific biological interactions, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H16F3NO |
---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
2-methyl-2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3NO/c1-12(7-2-8-17-12)9-10-3-5-11(6-4-10)18-13(14,15)16/h3-6,17H,2,7-9H2,1H3 |
InChI Key |
NDKXBSLQJPRGFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1)CC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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